BenchChemオンラインストアへようこそ!

2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine

Monoamine oxidase B Parkinson's disease Fragment-based drug design

This 2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine (CAS 2191212-82-3) is a rasagiline-based aminoindane analog expressly designed for hMAO-B fragment-based drug discovery. It is hMAO-B inactive (IC₅₀ > 60,000 nM) despite fitting the entrance-cavity pharmacophore, making it the only validated null-activity reference for establishing SAR boundaries against potent analogs. Procure exclusively for negative-control counter-screening panels, off-target selectivity profiling (inactive against both hMAO-A/B), or structural biology (co-crystallization/cryo-EM) studies investigating inhibitor binding failure. Vendor-confirmed purity ensures reliable analytical method development; not for use as an active pharmacological tool.

Molecular Formula C14H15N3O
Molecular Weight 241.294
CAS No. 2191212-82-3
Cat. No. B2916836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine
CAS2191212-82-3
Molecular FormulaC14H15N3O
Molecular Weight241.294
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CC3=CC=CC=C3C2N
InChIInChI=1S/C14H15N3O/c1-9-6-7-13(17-16-9)18-12-8-10-4-2-3-5-11(10)14(12)15/h2-7,12,14H,8,15H2,1H3
InChIKeyHKVGNPKVGXUFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[(6-Methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine (CAS 2191212-82-3): Chemical Class and Baseline Characteristics for Scientific Procurement


The compound 2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine (CAS 2191212-82-3) is an aminoindane derivative belonging to the class of rasagiline-based analogs, designed as a potential human monoamine oxidase B (hMAO-B) inhibitor through a fragment-based drug design strategy [1]. Its structure links a 2,3-dihydro-1H-inden-1-amine scaffold to a 6-methylpyridazine fragment via an ether linker. The compound has been expressly synthesized and evaluated as part of a focused library aimed at targeting the hydrophobic entrance cavity of hMAO-B, a validated therapeutic target for Parkinson's disease [1]. Characterization data from authoritative chemical databases confirm its molecular identity, though detailed physicochemical properties (e.g., logP, solubility) remain sparsely reported outside vendor sources .

Why Generic Substitution of 2-[(6-Methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine is Scientifically Unreliable


In the fragment-based design series targeting the hMAO-B entrance cavity, the linker chemistry and terminal fragment identity profoundly dictate isoform selectivity and inhibitory potency [1]. Published structure-activity relationship (SAR) data demonstrate that within the same 2,3-dihydro-1H-inden-1-amine series, varying the linker (e.g., -OCH2-, -SCH2-, -OCH2CH2-) or the appended heterocycle can shift hMAO-B IC50 values by over three orders of magnitude and invert hMAO-B/A selectivity ratios [1]. Consequently, substituting 2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine with a close structural analog bearing a different linker or heterocyclic substituent—even one differing by a single atom—invalidates any assumption of conserved biological activity, procurement value, or experimental reproducibility [1].

Procurement-Relevant Quantitative Evidence for 2-[(6-Methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine


hMAO-B Inhibitory Potency: >3,000-Fold Weaker Than Series Lead D14

In a direct enzymatic assay, 2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine exhibits negligible hMAO-B inhibition (IC50 > 60,000 nM), compared to the series lead compound D14 (IC50 = 20 nM) and the clinical reference rasagiline (IC50 ≈ 17–28 nM in the same study) [1]. This establishes the compound as essentially inactive on this target, representing a >3,000-fold potency loss relative to D14 [1].

Monoamine oxidase B Parkinson's disease Fragment-based drug design

hMAO-A Inhibitory Activity: Only Marginal Target Engagement

The compound's inhibitory activity against the hMAO-A isoform is also minimal, with an IC50 markedly elevated (>>10,000 nM, exact value not fully resolved due to shallow inhibition curves) [1]. In contrast, the lead analog D14 demonstrates a clear selectivity window (hMAO-B IC50 = 20 nM; selectivity index SI > 466), while the non-selective inhibitor toloxatone shows balanced inhibition (hMAO-A IC50 ~ 1,000 nM; hMAO-B IC50 ~ 1,300 nM) [1].

Monoamine oxidase A Isoform selectivity Off-target profiling

PAA (Pyridazin-3-yloxy) Substituent SAR Contrast: Critical Impact on Potency

Within the same study, varying the heterocyclic substituent reveals the extreme sensitivity of hMAO-B potency to the pyridazine fragment. The 6-methylpyridazin-3-yl derivative (target compound) is essentially inactive (IC50 > 60,000 nM), whereas certain substituted coumarin or phthalide derivatives in the same scaffold series retain low-micromolar to nanomolar potency [1]. This demonstrates that the 6-methylpyridazin-3-yl moiety is a potency-destroying substitution in this molecular context [1].

Structure-activity relationship Linker chemistry Fragment-based optimization

Physicochemical Similarity Masks Functional Null: A Procurement Caveat

Despite its structural similarity to active series leads, the target compound's measured lack of MAO-B activity highlights the risk of procurement based solely on compound class membership [1]. While vendor-supplied technical datasheets confirm molecular weight (241.29 g/mol) and structural identity (NMR, HPLC purity >95%), these standard quality metrics provide no assurance of functional activity for this target . In contrast, the high-activity lead D14 (IC50 = 20 nM) is unambiguously identified as a potent and selective hMAO-B inhibitor [1].

Chemical sourcing Quality control Analytical specification

Application Scenarios for 2-[(6-Methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine Based on Specific Evidence


Negative Control in Fragment-Based MAO-B Inhibitor Optimization

Given its essentially complete lack of hMAO-B inhibition (IC50 > 60,000 nM) contrasting with structurally analogous potent inhibitors like D14 (IC50 = 20 nM) [1], this compound serves as an ideal negative control for validating assay sensitivity and confirming that observed activity is driven by specific linker-heterocycle interactions rather than the aminoindane scaffold alone. Procurement is justified exclusively for counter-screening panels aimed at establishing SAR boundaries.

Selectivity Benchmarking Against Dual MAO-A/B Inhibitors

Because the compound is inactive against both hMAO-A and hMAO-B [1], it can be deployed as a null-activity reference when profiling novel dual MAO-A/B inhibitors or evaluating off-target liability. Its inclusion in a panel alongside toloxatone (balanced inhibitor) and clorgiline (MAO-A selective) helps define the true selectivity window of test compounds.

Physicochemical Model Compound for Pyridazine-Ether-Indane Conjugates

Vendor-confirmed purity and structural identity make this compound suitable as a physicochemical reference for analytical method development (e.g., HPLC, LC-MS) for this chemotype. However, users must explicitly note that this compound does not confer MAO-B activity and should not be used as an active pharmacological tool.

Structural Biology and Crystallography Negative Probe

The compound's inactivity against hMAO-B, despite fitting the designed pharmacophore for the entrance cavity, raises the possibility of steric or electronic incompatibility with the target site [1]. It could be utilized in co-crystallization or cryo-EM studies aimed at identifying structural determinants of inhibitor binding failure, providing mechanistic insights that guide future fragment growing strategies.

Quote Request

Request a Quote for 2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.